Enhanced Molecular Complexity and Synthetic Versatility vs. 4,5-Dichloro-2-phenylpyrimidine
Compared to the simpler analogue 4,5-dichloro-2-phenylpyrimidine, the target compound contains a 2-methoxy substituent on the phenyl ring. This additional functional group provides a 13.3% increase in molecular weight (from 225.07 to 255.10 g/mol) and introduces a hydrogen bond acceptor (ether oxygen), which offers additional opportunities for intermolecular interactions and further synthetic diversification not possible with the unsubstituted phenyl analogue .
| Evidence Dimension | Molecular Complexity and Synthetic Handles |
|---|---|
| Target Compound Data | Molecular weight 255.10 g/mol; Contains 1 methoxy group (H-bond acceptor) on the phenyl ring |
| Comparator Or Baseline | 4,5-Dichloro-2-phenylpyrimidine: Molecular weight 225.07 g/mol; Unsubstituted phenyl ring [1] |
| Quantified Difference | Molecular weight increase of 30.03 g/mol (13.3%); Presence of 1 additional hydrogen bond acceptor |
| Conditions | Calculated physicochemical properties based on molecular formula and structure [REFS-1, REFS-2] |
Why This Matters
The methoxy group provides an additional synthetic handle for derivatization and a potential binding motif for biological targets, making the compound more valuable for advanced SAR exploration than its unsubstituted counterpart.
- [1] PubChem. (n.d.). 4,5-Dichloro-2-phenylpyrimidine. Compound Summary for CID 2736822. View Source
